5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid

Anticancer Antiproliferative Isothiazole Derivatives

The 5-chloro substitution on the isothiazole ring is a critical determinant of biological activity, enabling the generation of potent antiproliferative agents. Its hydrazide derivative shows an IC50 of 4.4 µg/mL against leukemia (MV4-11) and a low Resistance Index (1.37) in doxorubicin-resistant colon cancer models. This validated scaffold is ideal for synthesizing hydrazide-hydrazone libraries for high-throughput screening.

Molecular Formula C5H4ClNO2S
Molecular Weight 177.61 g/mol
Cat. No. B7967848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid
Molecular FormulaC5H4ClNO2S
Molecular Weight177.61 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1C(=O)O)Cl
InChIInChI=1S/C5H4ClNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
InChIKeyPZCNDQRCYHJSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid: A Key Isothiazole Building Block for Medicinal Chemistry


5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (CAS: 22131-56-2) is a heterocyclic carboxylic acid featuring a chloro-substituted isothiazole core. It serves as a versatile synthetic intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals [1]. The compound's structure—a thiazole ring with a chlorine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position—provides a defined scaffold for further derivatization . Key physicochemical properties include a melting point of 205.0-206.5 °C and a predicted pKa of 0.53±0.32, indicating its moderately acidic nature .

Why 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid Cannot Be Simply Replaced by a Generic Isothiazole Analog


The 5-chloro substitution on the isothiazole ring is not merely a trivial structural variation; it is a critical determinant of biological activity and synthetic utility. For instance, the parent compound, 3-methylisothiazole-4-carboxylic acid, lacks the chlorine atom and consequently exhibits a different reactivity profile and biological potential . Similarly, the 5-bromo analog (CAS: 23310-81-8) offers alternative reactivity for cross-coupling reactions but may not possess the same antiproliferative activity profile as the chloro derivative . The 5-amino analog (CAS: 22131-51-7) opens different derivatization pathways and has been investigated for distinct biological activities, such as immunological modulation . The quantitative evidence below demonstrates that the 5-chloro-3-methylisothiazole-4-carboxylic acid scaffold is a privileged starting point for generating potent antiproliferative agents, a property not universally shared by its close structural analogs.

Quantitative Differentiation of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid: Evidence-Based Advantages Over Key Analogs


Superior Antiproliferative Activity of Hydrazide Derivative Against Leukemia Cells Compared to Parent Acid

The hydrazide derivative of 5-chloro-3-methylisothiazole-4-carboxylic acid, specifically 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide (compound 3), demonstrates potent antiproliferative activity. In contrast, the parent 5-chloro-3-methylisothiazole-4-carboxylic acid (compound 1) and its simple hydrazide (compound 2) exhibit negligible activity against the same cell line, underscoring the importance of the specific hydrazone derivatization for achieving bioactivity [1].

Anticancer Antiproliferative Isothiazole Derivatives

Differential Activity Profile of Hydrazide Derivative Across Cancer Cell Lines

The most active hydrazide derivative (compound 3) shows a distinct antiproliferative profile across a panel of cancer cell lines. Its activity is highest against leukemia cells (MV4-11) and is significantly lower against breast adenocarcinoma cells (MCF-7), a pattern not observed for all analogs. This selectivity profile is crucial for target selection [1].

Anticancer Colon Cancer Breast Cancer Selectivity

Low Resistance Index in Drug-Resistant Colon Cancer Cells

The hydrazide derivative (compound 3) demonstrates a low Resistance Index (RI) of 1.37 when comparing its activity against doxorubicin-resistant (LoVo/DX) and sensitive (LoVo) colon adenocarcinoma cell lines. This indicates the compound retains significant activity against the resistant phenotype, a critical advantage over many standard chemotherapeutics [1].

Drug Resistance Colon Cancer Isothiazole

Validated Research Applications for 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid


Medicinal Chemistry: Lead Optimization for Antileukemic Agents

Based on the potent activity of its hydrazide derivative against the MV4-11 leukemia cell line (IC50 = 4.4 µg/mL), this compound is a high-value starting material for synthesizing and optimizing new antileukemic drug candidates [1]. Research programs focused on acute myeloid leukemia (AML) or other hematological malignancies will find this scaffold particularly relevant.

Medicinal Chemistry: Development of Colon Cancer Therapeutics to Overcome Drug Resistance

The low Resistance Index (RI = 1.37) of the optimized hydrazide derivative against doxorubicin-resistant colon adenocarcinoma cells (LoVo/DX) validates the use of this scaffold for developing next-generation colon cancer therapies designed to circumvent multidrug resistance [1]. This application scenario is critical for improving patient outcomes in colorectal cancer.

Organic Synthesis: A Privileged Scaffold for Generating Diverse Hydrazide-Hydrazone Libraries

The conversion of 5-chloro-3-methylisothiazole-4-carboxylic acid to its corresponding hydrazide (compound 2) and subsequent condensation with various aldehydes is a robust, literature-validated synthetic route [1]. This enables the rapid generation of diverse hydrazide-hydrazone libraries for high-throughput screening against various biological targets, making it an efficient tool for early-stage drug discovery.

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